molecular formula C20H19N7O2S B2914328 (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705768-48-4

(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2914328
CAS No.: 1705768-48-4
M. Wt: 421.48
InChI Key: KYYOFMJWCSKRSC-UHFFFAOYSA-N
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Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of tetrazole, thiophene, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A possible synthetic route may include:

    Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Introduction of the Thiophene Ring: The thiophene moiety can be synthesized through a variety of methods, including the Paal-Knorr synthesis or via cross-coupling reactions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or via reductive amination of suitable precursors.

    Coupling Reactions: The final step involves coupling the different moieties together using appropriate coupling reagents and conditions, such as peptide coupling reagents (e.g., EDC, DCC) or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand for studying biological processes. Its multiple functional groups enable interactions with various biomolecules, making it useful in biochemical assays and imaging studies.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its diverse functional groups allow for the modulation of biological activity, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may contribute to the enhancement of material performance and functionality.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-tetrazol-1-yl)phenyl)(3-(piperidin-1-yl)methanone): Lacks the thiophene and oxadiazole rings, making it less complex and potentially less versatile.

    (3-(thiophen-3-yl)phenyl)(3-(piperidin-1-yl)methanone): Lacks the tetrazole and oxadiazole rings, which may reduce its reactivity and biological activity.

    (3-(1H-tetrazol-1-yl)phenyl)(3-(thiophen-3-yl)methanone):

Uniqueness

The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c28-20(15-4-1-5-17(10-15)27-13-21-24-25-27)26-7-2-3-14(11-26)9-18-22-19(23-29-18)16-6-8-30-12-16/h1,4-6,8,10,12-14H,2-3,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYOFMJWCSKRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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